2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid
Overview
Description
“2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid” is a chemical compound with the CAS Number: 370864-61-2. It has a molecular weight of 247.23 . This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives, which are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C13H10FNO3/c1-18-12-5-3-9 (7-15-12)8-2-4-10 (13 (16)17)11 (14)6-8/h2-7H,1H3, (H,16,17) .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid and its derivatives have been extensively studied in the realm of chemical synthesis and pharmaceutical applications. Grell et al. (1998) explored hypoglycemic benzoic acid derivatives, highlighting the potential of these compounds in diabetes treatment, particularly type 2 diabetes, where they showed significant activity compared to other compounds like sulfonylureas (Grell et al., 1998).
Directed Lithiation and Chemical Reactivity
Bennetau et al. (1995) investigated the directed lithiation of unprotected benzoic acids, including derivatives of this compound. This study is significant for understanding the chemical reactivity and potential synthetic applications of these compounds (Bennetau et al., 1995).
Novel Nucleosides Synthesis
Nesnow and Heidelberger (1973, 1975) conducted research on the synthesis of pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine, employing derivatives of this compound. These studies provide insights into the synthesis of novel nucleosides, which are crucial in medicinal chemistry (Nesnow & Heidelberger, 1973, 1975).
Environmental and Biological Studies
Londry and Fedorak (1993) explored the use of fluorinated compounds, including this compound derivatives, in detecting aromatic metabolites in a methanogenic consortium. This research is crucial for understanding environmental and biological degradation processes (Londry & Fedorak, 1993).
Fluorescence Probes Development
Setsukinai et al. (2003) designed novel fluorescence probes using derivatives of this compound to detect reactive oxygen species. This study highlights the application of these compounds in developing tools for biological and chemical research (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
It’s known that such compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Similar compounds have been known to inhibit certain enzymes, thereby blocking the proton-relay process of the active site by preventing the formation of crucial hydrogen bonds .
Biochemical Pathways
It’s known that such compounds often affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular level, leading to various effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by environmental conditions . Additionally, storage conditions such as temperature can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in cell proliferation, differentiation, migration, transformation, and programmed cell death . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the catalytic triad of enzymes, such as Ser195-His57-Asp102, which are crucial for the proton-relay process in the active site . This modulation can lead to changes in cell signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic balance . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are crucial for understanding its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-9(7-15-12)8-2-4-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDUJBEZOVBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734281 | |
Record name | 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370864-61-2 | |
Record name | 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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